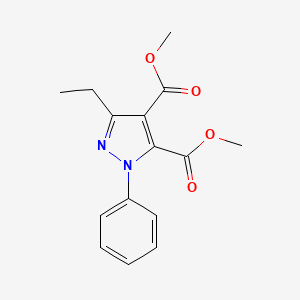
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl, ethyl, and phenyl groups, as well as two ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions, followed by the addition of phosphoryl chloride to facilitate the formation of the pyrazole ring . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and amide or ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ester groups and the phenyl ring enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .
Properties
CAS No. |
87839-80-3 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
dimethyl 5-ethyl-2-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)17(16-11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI Key |
GTFTVXVQYUIBJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















